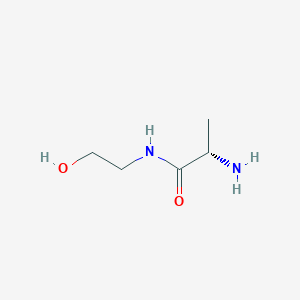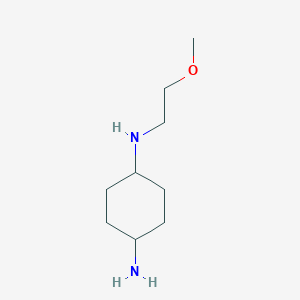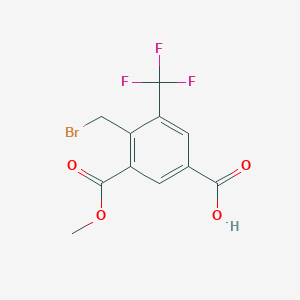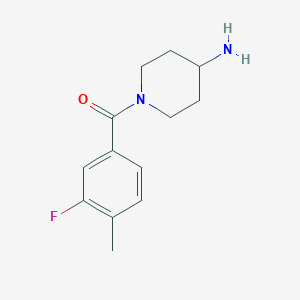
3-(Methoxy(4-methoxyphenyl)methyl)-1-(4-methoxybenzyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxy(4-methoxyphenyl)methyl)-1-(4-methoxybenzyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound with a unique structure that includes multiple methoxy groups, a pyrazole ring, and a dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxy(4-methoxyphenyl)methyl)-1-(4-methoxybenzyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the methoxy groups, and the attachment of the dioxaborolane moiety. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Dioxaborolane Moiety: This step often involves the use of boronic acid derivatives and coupling reactions facilitated by palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(Methoxy(4-methoxyphenyl)methyl)-1-(4-methoxybenzyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
3-(Methoxy(4-methoxyphenyl)methyl)-1-(4-methoxybenzyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique properties can be exploited in the development of new materials with specific electronic or optical characteristics.
作用機序
The mechanism of action of 3-(Methoxy(4-methoxyphenyl)methyl)-1-(4-methoxybenzyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the dioxaborolane moiety can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules, thereby modulating their activity and function.
類似化合物との比較
Similar Compounds
4-Methoxybenzyl Alcohol: Similar in structure but lacks the pyrazole ring and dioxaborolane moiety.
4-Methoxyphenylacetic Acid: Contains a methoxy group but differs in the overall structure and functional groups.
1-(4-Methoxybenzyl)-5-methylpyrazole: Similar pyrazole structure but lacks the dioxaborolane moiety.
Uniqueness
3-(Methoxy(4-methoxyphenyl)methyl)-1-(4-methoxybenzyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the combination of its methoxy groups, pyrazole ring, and dioxaborolane moiety, which confer specific chemical and physical properties that are not found in the similar compounds listed above.
特性
分子式 |
C27H35BN2O5 |
|---|---|
分子量 |
478.4 g/mol |
IUPAC名 |
3-[methoxy-(4-methoxyphenyl)methyl]-1-[(4-methoxyphenyl)methyl]-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C27H35BN2O5/c1-18-23(28-34-26(2,3)27(4,5)35-28)24(25(33-8)20-11-15-22(32-7)16-12-20)29-30(18)17-19-9-13-21(31-6)14-10-19/h9-16,25H,17H2,1-8H3 |
InChIキー |
IPPKDEUAUNPUPO-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C(C3=CC=C(C=C3)OC)OC)CC4=CC=C(C=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(Cyclopentyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13336548.png)


![1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine](/img/structure/B13336563.png)
![2-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13336566.png)



![tert-Butyl (R)-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B13336611.png)

